molecular formula C17H15NO5 B3052370 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one CAS No. 40728-74-3

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one

Cat. No.: B3052370
CAS No.: 40728-74-3
M. Wt: 313.3 g/mol
InChI Key: ZNQZIMHWABGZNW-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a benzoxazinone core with a 3,4,5-trimethoxyphenyl group attached, which contributes to its distinctive properties.

Mechanism of Action

Target of Action

The compound 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation .

Mode of Action

The TMP group in the compound interacts with its targets, leading to their inhibition . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . It also inhibits ERK2 protein and its phosphorylation . .

Biochemical Pathways

The TMP group affects several biochemical pathways due to its multi-target inhibition . It impacts the microtubule dynamics by inhibiting tubulin, affecting cell division . It also influences the heat shock response, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation pathways .

Result of Action

The TMP group exhibits diverse bioactivity effects . It has shown notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal, anti-bacterial, and antiviral activities . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . It also has anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one typically involves the condensation of 3,4,5-trimethoxyaniline with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazinone derivatives.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxyphenylacetonitrile
  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxyphenylprop-2-en-1-one

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-4h-3,1-benzoxazin-4-one is unique due to its benzoxazinone core combined with the 3,4,5-trimethoxyphenyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16-18-12-7-5-4-6-11(12)17(19)23-16/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQZIMHWABGZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961151
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40728-74-3
Record name NSC159070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4,5-TRIMETHOXYPHENYL)-4H-3,1-BENZOXAZIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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